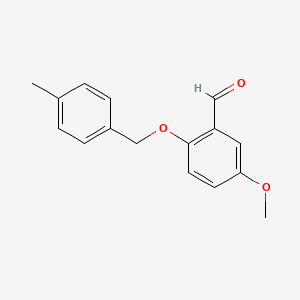
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a derivative of benzaldehyde, featuring a methoxy group and a 4-methylbenzyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and 4-methylbenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: 5-Methoxy-2-((4-methylbenzyl)oxy)benzoic acid.
Reduction: 5-Methoxy-2-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Lacks the 4-methylbenzyl group, making it less hydrophobic and potentially less biologically active.
2-Hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of the 4-methylbenzyl group, which may alter its reactivity and biological properties.
5-Methoxy-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of both the methoxy and 4-methylbenzyl groups, which confer distinct chemical and biological properties. These functional groups enhance its hydrophobicity, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
5-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-8-7-15(18-2)9-14(16)10-17/h3-10H,11H2,1-2H3 |
Clé InChI |
OKYHUBRYURSXPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)

![N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)

![tert-Butyl (6R,8R)-6,8-dimethyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14905827.png)
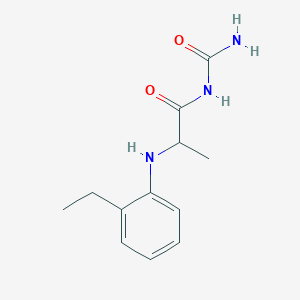
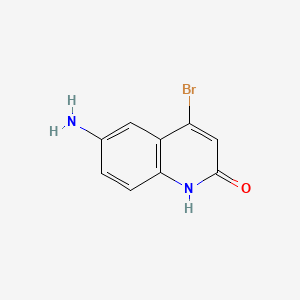
![2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)
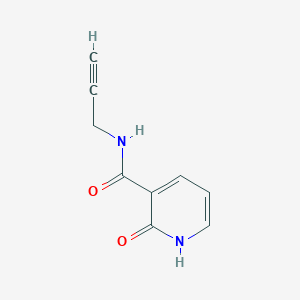
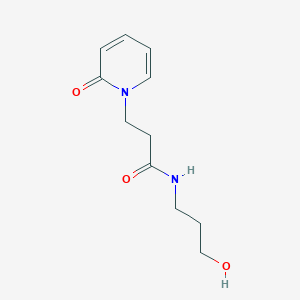
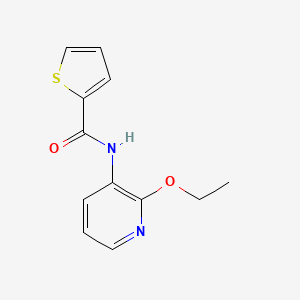
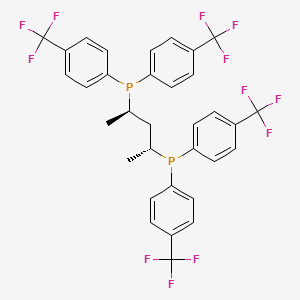
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
